molecular formula C15H15BrN2O2 B4997015 2-(3-bromophenoxy)-N-(pyridin-2-ylmethyl)propanamide

2-(3-bromophenoxy)-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B4997015
M. Wt: 335.20 g/mol
InChI Key: XXLOECKRCAZBPX-UHFFFAOYSA-N
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Description

2-(3-bromophenoxy)-N-(pyridin-2-ylmethyl)propanamide is an organic compound that features a bromophenoxy group and a pyridinylmethyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenoxy)-N-(pyridin-2-ylmethyl)propanamide typically involves the following steps:

    Formation of 3-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a suitable catalyst.

    Etherification: The 3-bromophenol is then reacted with 2-bromopropane in the presence of a base to form 3-bromophenoxypropane.

    Amidation: The final step involves the reaction of 3-bromophenoxypropane with pyridin-2-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenoxy)-N-(pyridin-2-ylmethyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Formation of 3-bromophenol.

    Reduction: Formation of 2-(3-bromophenoxy)-N-(pyridin-2-ylmethyl)propanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-bromophenoxy)-N-(pyridin-2-ylmethyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-bromophenoxy)-N-(pyridin-2-ylmethyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenoxy and pyridinylmethyl groups can facilitate binding to specific sites on the target molecules, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenoxy)-N-(pyridin-2-ylmethyl)propanamide: Similar structure but with the bromine atom at the 4-position.

    2-(3-chlorophenoxy)-N-(pyridin-2-ylmethyl)propanamide: Similar structure but with a chlorine atom instead of bromine.

    2-(3-bromophenoxy)-N-(pyridin-3-ylmethyl)propanamide: Similar structure but with the pyridinylmethyl group attached at the 3-position.

Uniqueness

2-(3-bromophenoxy)-N-(pyridin-2-ylmethyl)propanamide is unique due to the specific positioning of the bromine atom and the pyridinylmethyl group, which can influence its reactivity and binding properties. This unique structure can lead to distinct chemical and biological activities compared to its analogs.

Properties

IUPAC Name

2-(3-bromophenoxy)-N-(pyridin-2-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2/c1-11(20-14-7-4-5-12(16)9-14)15(19)18-10-13-6-2-3-8-17-13/h2-9,11H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLOECKRCAZBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=N1)OC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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